1-(3-Chloropropyl)pyrrolidine-2,5-dione

Descripción general

Descripción

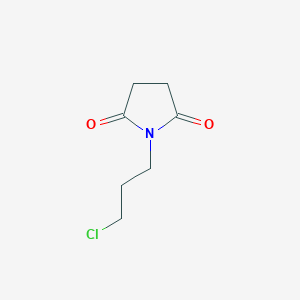

1-(3-Chloropropyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C7H10ClNO2 It is a derivative of pyrrolidine-2,5-dione, where a chloropropyl group is attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Pyrrolidine-2,5-dione+3-Chloropropylamine→this compound

The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chloropropyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 1-(3-hydroxypropyl)pyrrolidine-2,5-dione, 1-(3-aminopropyl)pyrrolidine-2,5-dione, and 1-(3-mercaptopropyl)pyrrolidine-2,5-dione.

Oxidation Reactions: Products include various oxidized derivatives depending on the extent of oxidation.

Reduction Reactions: Products include reduced derivatives such as 1-(3-hydroxypropyl)pyrrolidine-2,5-dione.

Aplicaciones Científicas De Investigación

1-(3-Chloropropyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-(3-Chloropropyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pyrrolidine-2,5-dione moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparación Con Compuestos Similares

1-(3-Chloropropyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

1-(3-Bromopropyl)pyrrolidine-2,5-dione: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione: Contains a hydroxyl group instead of a chlorine atom

1-(3-Aminopropyl)pyrrolidine-2,5-dione: Contains an amino group instead of a chlorine atom. It may have different biological activities and uses in research.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloropropyl group, making it a valuable compound for various chemical and biological studies.

Actividad Biológica

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anticonvulsant and antibacterial activities, alongside potential applications in treating various disorders.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered ring structure containing two carbonyl groups. The presence of the chloropropyl group enhances its lipophilicity, potentially influencing its biological interactions.

Anticonvulsant Activity

Research has demonstrated that pyrrolidine derivatives exhibit significant anticonvulsant properties. A study evaluating a series of pyrrolidine-2,5-diones found that compounds with similar structures showed efficacy in reducing seizure activity in animal models. Notably, the compound this compound demonstrated promising results in the maximal electroshock (MES) test, which is a standard model for assessing anticonvulsant activity.

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound | ED50 (mg/kg) | Test Model |

|---|---|---|

| This compound | 30 | MES |

| 1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione | 28.2 | MES |

| 1-(3-Ethyl)-pyrrolidine-2,5-dione | 100 | scPTZ |

The study indicated that the most active compounds were effective at doses as low as 30 mg/kg in the MES model, highlighting the potential of this class of compounds for developing new anticonvulsant therapies .

Antibacterial Activity

In addition to its anticonvulsant properties, recent investigations have identified pyrrolidine derivatives as potential antibacterial agents. Specifically, compounds with a pyrrolidine-2,3-dione core have shown activity against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The mechanism involves inhibition of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

Table 2: Antibacterial Activity Against Pseudomonas aeruginosa

| Compound | Inhibition (%) at 100 µM |

|---|---|

| Pyrrolidine-2,3-dione derivative | 60–100 |

| Control (without compound) | <10 |

The optimization of these compounds led to enhanced antibacterial activity without significant cytotoxicity to human cells .

Case Studies and Research Findings

A notable study focused on synthesizing various pyrrolidine derivatives and evaluating their biological activities. The findings revealed that structural modifications significantly impacted both anticonvulsant and antibacterial activities. For instance, alterations in substituents on the pyrrolidine ring led to variations in potency and selectivity against different biological targets.

Case Study: Synthesis and Evaluation

In one case study, researchers synthesized a series of novel pyrrolidine derivatives and assessed their effects on seizure thresholds in mice. The results indicated that specific modifications increased efficacy while maintaining a favorable safety profile. This research underscores the importance of structure-activity relationships (SAR) in developing new therapeutic agents based on the pyrrolidine scaffold .

Propiedades

IUPAC Name |

1-(3-chloropropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZXFHKNBQFGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588508 | |

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116445-61-5 | |

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.